molecular formula C20H16N4 B11933047 2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine

2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine

Cat. No.: B11933047
M. Wt: 312.4 g/mol
InChI Key: PJZIQCMPDKJSKB-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine typically involves the reaction of 2-phenylquinazolin-4-amine with pyridin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (EtOH)

    Substitution: Alkyl halides, acyl chlorides, DMF, THF, K2CO3, NaH

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Corresponding amines

    Substitution: Alkylated or acylated quinazoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound can bind to the active sites of these targets, blocking their activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit a broad range of molecular targets makes it a versatile compound in medicinal chemistry. Additionally, its structural features allow for further modifications, enabling the development of new derivatives with enhanced properties .

Properties

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine

InChI

InChI=1S/C20H16N4/c1-2-6-16(7-3-1)19-23-18-9-5-4-8-17(18)20(24-19)22-14-15-10-12-21-13-11-15/h1-13H,14H2,(H,22,23,24)

InChI Key

PJZIQCMPDKJSKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=NC=C4

Origin of Product

United States

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